molecular formula C11H11NO2S B3000948 N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1428359-61-8

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B3000948
CAS No.: 1428359-61-8
M. Wt: 221.27
InChI Key: LZUUVHRWTGBJHF-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide (CAS 1428359-61-8) is a high-purity chemical compound supplied for research and development purposes exclusively. This molecule is a heterocyclic carboxamide that incorporates both furan and thiophene rings, two privileged scaffolds in medicinal chemistry and drug discovery . The carboxamide linker is a key pharmacophoric feature, known for enabling strong and specific interactions with biological targets through hydrogen bonding, which is crucial for therapeutic activity . Heterocyclic carboxamide derivatives based on furan and thiophene structures are scientifically recognized as versatile intermediates and probe molecules . Research on analogous compounds highlights their potential in developing novel bioactive agents, with studies exploring their role as inhibitors of biologically relevant targets such as Factor Inhibiting HIF-1 (FIH-1) for hypoxia research and as potent anti-norovirus agents . This makes this compound a valuable building block for synthetic chemistry campaigns and a candidate for investigating new structure-activity relationships in various therapeutic areas. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(10-2-1-7-15-10)12-5-3-9-4-6-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUUVHRWTGBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide C${11}$H${11}$NO$2$S$2$ Furan-3-yl ethyl, thiophene-2-carboxamide 265.34 Reference compound; simpler substituents
N-(2-(2-Methylindol-3-yl)ethyl)thiophene-2-carboxamide C${16}$H${16}$N$_2$OS 2-Methylindol-3-yl ethyl 292.38 Indole replaces furan; increased aromaticity
N-(2-Nitrophenyl)thiophene-2-carboxamide C${11}$H$8$N$2$O$3$S 2-Nitrophenyl 260.26 Nitro group introduces electron-withdrawing effects
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide C${16}$H${15}$NO$2$S$2$ Furan-3-ylmethyl, thiophen-2-yl ethyl 317.40 Additional thiophene substituent; increased bulk
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C${16}$H${10}$F$3$N$3$O$4$S$2$ Nitrothiophene, thiazole 453.39 Nitro group and thiazole ring enhance polarity

Key Observations :

  • Steric Bulk : Compounds with multiple heterocycles (e.g., ) exhibit higher molecular weights and steric hindrance, which may reduce solubility but improve target specificity.
Physical and Chemical Properties
  • Purity : Variability exists among analogs, e.g., 42% purity for nitrothiophene-thiazole compounds vs. 99% for difluorophenyl derivatives (). This suggests substituents influence reaction efficiency or purification difficulty.
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) indicate moderate planarity, which may affect crystal packing and solubility .
  • Lipophilicity : The furan-3-yl ethyl group in the target compound likely confers moderate logP values, balancing solubility and membrane permeability. Bulkier analogs (e.g., ) may exhibit higher logP, reducing aqueous solubility.

Biological Activity

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan and thiophene moiety, which are known for their significant roles in pharmacology. The structural formula can be represented as follows:

C12H11NO2S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{2}\text{S}

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as urease , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . The inhibition of these enzymes affects critical biochemical pathways, including neurotransmission and the urea cycle, which is vital for nitrogen excretion.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various drug-resistant bacteria, particularly Acinetobacter baumannii and Staphylococcus aureus. In vitro studies have demonstrated that it can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated using the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. The results are summarized in the following table:

Pathogen MIC (µg/mL) MBC (µg/mL)
Acinetobacter baumannii5.010.0
Staphylococcus aureus8.016.0
Klebsiella pneumoniae4.08.0

These findings indicate that the compound has potent antibacterial activity, particularly against resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can modulate inflammatory pathways effectively:

  • Inhibition of COX Enzymes : The compound demonstrated an IC50 value of 29.2 µM against the COX enzyme, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives of thiophene compounds found that this compound exhibited superior activity against multidrug-resistant bacteria compared to standard antibiotics .
  • In Vivo Studies : In animal models, the compound reduced inflammation significantly when administered at doses of 20 mg/kg. This activity was comparable to established anti-inflammatory drugs like indomethacin .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of its target enzymes, stabilizing their conformation and inhibiting their activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving Suzuki coupling (for furan-thiophene conjugation) and amidation. For example, intermediates like 5-(furan-3-yl)thiophene-2-carboxylic acid are first prepared via Suzuki-Miyaura cross-coupling, followed by activation with coupling agents (e.g., HATU) and reaction with ethylenediamine derivatives. Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm regiochemistry and purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm for thiophene/furan), ethyl linker protons (δ 2.8–3.5 ppm), and amide NH (δ 8.0–9.0 ppm).
  • 13C^{13}C NMR : Identify carbonyl carbons (~165–170 ppm) and heterocyclic carbons (~110–140 ppm).
  • HRMS : Validate molecular ion ([M+H]+^+) with <5 ppm error.
    Cross-referencing with analogous compounds (e.g., nitrophenyl-thiophene carboxamides) ensures accurate assignments .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • By-products : Unreacted starting materials (e.g., residual thiophene-2-carboxylic acid) or over-alkylation products.
  • Mitigation : Use reverse-phase HPLC for purification (C18 column, acetonitrile/water gradient) or silica gel chromatography. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Q. How should solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for bioassays), methanol, or chloroform. For aqueous solubility, use co-solvents (e.g., 10% Tween-80).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 7 days) with HPLC monitoring. Avoid prolonged light exposure due to thiophene’s photosensitivity .

Advanced Research Questions

Q. How can contradictions in NMR data for thiophene-carboxamide derivatives be resolved?

  • Methodological Answer : Ambiguities in aromatic proton assignments (e.g., overlapping peaks) are resolved via:

  • 2D NMR (COSY, HSQC) : Correlate 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C connectivity.
  • Comparison with crystallographic data : Use X-ray structures of analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to validate dihedral angles and hydrogen bonding patterns .

Q. How to design experiments to evaluate antimicrobial activity and address conflicting data?

  • Methodological Answer :

  • Assay Design : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitazoxanide analogs as positive controls.
  • Data Contradictions : If activity varies between studies, assess substituent effects (e.g., replacing furan with chlorophenyl groups) and test membrane permeability via ethidium bromide uptake assays .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2) for Suzuki coupling efficiency.
  • Amidation Optimization : Use DMF as a solvent with HATU/DIPEA for higher yields (e.g., 37% vs. 21% in analogous compounds). Monitor pH to avoid premature hydrolysis .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • QSAR Studies : Correlate electronic properties (HOMO/LUMO energies) with antimicrobial activity using Gaussian 09 .

Q. What advanced techniques analyze substituent effects on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents (e.g., nitro, chloro) on the phenyl/furan rings. Test for biofilm inhibition and compare logP values (via HPLC) to assess hydrophobicity-activity trends.
  • Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfoxide formation) that may influence activity .

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